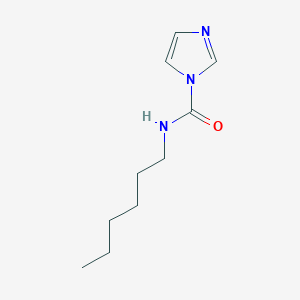![molecular formula C14H10N4O3 B14351552 (6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one CAS No. 90429-73-5](/img/structure/B14351552.png)
(6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a benzimidazole moiety and a nitro-substituted cyclohexadienone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-dihydro-2H-benzimidazole with a suitable aldehyde, followed by nitration and cyclization reactions under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., amines or thiols). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield corresponding amines, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are investigated to understand its potential therapeutic effects.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases.
Industry
In industrial applications, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Wirkmechanismus
The mechanism of action of (6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, influencing cellular processes. The compound’s overall effect is determined by its ability to interact with multiple pathways and targets within the cell.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiosulfate: An oxyanion of sulfur with various industrial applications.
3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate compound with (methylsulfinyl)methane: A complex organic compound used in early discovery research.
Mirtazapine Related Compound D: A compound related to the antidepressant mirtazapine, used as a reference standard.
Uniqueness
(6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one is unique due to its combination of a benzimidazole moiety and a nitro-substituted cyclohexadienone ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
90429-73-5 |
|---|---|
Molekularformel |
C14H10N4O3 |
Molekulargewicht |
282.25 g/mol |
IUPAC-Name |
2-(1H-benzimidazol-2-ylmethylideneamino)-4-nitrophenol |
InChI |
InChI=1S/C14H10N4O3/c19-13-6-5-9(18(20)21)7-12(13)15-8-14-16-10-3-1-2-4-11(10)17-14/h1-8,19H,(H,16,17) |
InChI-Schlüssel |
GAPJQEBFFHCPDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C=NC3=C(C=CC(=C3)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![S-Decyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14351472.png)





![Ethyl 2-[(E)-benzylideneamino]dec-9-enoate](/img/structure/B14351517.png)
![6-Methyl-3-[4-(methylsulfanyl)phenyl]-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14351526.png)

![2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide](/img/structure/B14351550.png)



